molecular formula C10H8FNO3 B1428466 methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1265965-97-6

methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B1428466
CAS No.: 1265965-97-6
M. Wt: 209.17 g/mol
InChI Key: CEUOYELVDHPUAL-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carboxylate ester group at the 5th position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-fluoroindole is reacted with methyl chloroformate in the presence of triethylamine at room temperature. The reaction mixture is then stirred for several hours until the completion of the reaction.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated indole derivatives.

Scientific Research Applications

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the development of organic photovoltaic devices and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-6-carboxylate: Lacks the fluorine and oxo groups, resulting in different chemical and biological properties.

    6-Fluoroindole: Lacks the carboxylate ester and oxo groups, leading to different reactivity and applications.

    2-Oxoindole-5-carboxylate: Lacks the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is unique due to the presence of the fluorine atom, oxo group, and carboxylate ester group

Properties

IUPAC Name

methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUOYELVDHPUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the compound obtained in Step A (3.24 mmoles) in pyridine (99 mmol) is stirred at 90° C. for 2 hours. The reaction mixture is cooled to ambient temperature and then filtered. The solid obtained is washed with ethanol and dried in vacuo at 50° C. The compound is dissolved in MeOH (80 mL), and 0.434 mmol of potassium carbonate is added. The mixture is stirred at 80° C. for 5 hours. After cooling to ambient temperature, 4M HCl/dioxane solution is added (pH 3) and the mixture is evaporated to dryness. The residue obtained is triturated in water, filtered, washed with water and then dried in vacuo at 50° C. to yield the title product.
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
Quantity
0.434 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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